molecular formula C37H47N7O9 B15139843 Boc-Asp(OBzl)-Pro-Arg-AMC

Boc-Asp(OBzl)-Pro-Arg-AMC

Cat. No.: B15139843
M. Wt: 733.8 g/mol
InChI Key: CGHJNIDVCUBKPA-KCHLEUMXSA-N
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Description

Boc-Asp(OBzl)-Pro-Arg-AMC is a fluorogenic peptide substrate widely used to measure thrombin activity in biochemical assays. Its structure includes a Boc (tert-butoxycarbonyl) protecting group, a benzyl-protected aspartic acid (Asp(OBzl)), proline (Pro), arginine (Arg), and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. Upon cleavage by thrombin, the AMC moiety is released, emitting fluorescence at 460 nm when excited at 360 nm, enabling real-time quantification of enzymatic activity .

Properties

Molecular Formula

C37H47N7O9

Molecular Weight

733.8 g/mol

IUPAC Name

benzyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

InChI

InChI=1S/C37H47N7O9/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40)/t26-,27-,28-/m0/s1

InChI Key

CGHJNIDVCUBKPA-KCHLEUMXSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp(OBzl)-Pro-Arg-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, Boc-Asp(OBzl), to a solid resin. Subsequent amino acids, Pro and Arg, are sequentially added using coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the attachment of the AMC group to the peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of continuous flow reactors and mechanochemical methods, such as reactive extrusion, can further enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Boc-Asp(OBzl)-Pro-Arg-AMC can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Asp(OBzl)-Pro-Arg-AMC is widely used in scientific research, particularly in the following fields:

    Chemistry: As a substrate in studies of peptide synthesis and enzymatic reactions.

    Biology: In assays to measure protease activity, such as caspase and trypsin.

    Medicine: In drug discovery and development, particularly for screening protease inhibitors.

    Industry: In the production of diagnostic kits and research reagents

Mechanism of Action

The mechanism of action of Boc-Asp(OBzl)-Pro-Arg-AMC involves its cleavage by proteases, releasing the AMC fluorophore. The fluorescence intensity of AMC increases upon cleavage, allowing for the quantification of protease activity. The molecular targets of this compound are the active sites of proteases, where it binds and undergoes hydrolysis .

Comparison with Similar Compounds

Key Properties

  • CAS Number : 113866-00-5 .
  • Molecular Weight : 733.81 (free base); 770.28 (HCl salt) .
  • Kinetics : High sensitivity for thrombin with $ k{cat} = 160 \, \text{s}^{-1} $ and $ Km = 11 \, \mu\text{M} $ .
  • Applications : Quantifying thrombin in brain injury models , sepsis , and COVID-19 studies .

Comparison with Similar Compounds

Substrate Specificity and Enzyme Targets

Boc-Asp(OBzl)-Pro-Arg-AMC is highly selective for thrombin and trypsin , whereas other fluorogenic substrates target distinct proteases:

Compound Primary Enzyme Targets Detection Method Key Applications Source
This compound Thrombin, Trypsin Fluorescence (AMC) Neurotrauma, sepsis, COVID-19 studies Bachem, MCE, GLPBIO
Pefafluor PCa (Pyroglu-Pro-Arg-AMC) Activated Protein C (APC) Fluorescence (AMC) APC activity in coagulation disorders Pentapharm
Bz-Ile-Glu-Gly-Arg-pNA Factor Xa Colorimetric (pNA) Anticoagulant drug screening Bankpeptide
Z-Leu-Arg-AMC Cathepsin B/L Fluorescence (AMC) Cancer, lysosomal storage disease research Bankpeptide
N-succinyl-Ala-Ala-Pro-Val-pNA Neutrophil Elastase Colorimetric (pNA) Inflammatory disease models Bankpeptide

Key Observations :

  • Sensitivity : this compound’s AMC-based detection offers higher sensitivity than colorimetric pNA substrates .
  • Cross-Reactivity : While this compound is thrombin-specific in the presence of inhibitors (e.g., bestatin, prolyl endopeptidase inhibitor), Z-Leu-Arg-AMC may cross-react with cathepsins, requiring additional validation .

Kinetic Efficiency

This compound demonstrates superior catalytic efficiency for thrombin compared to other substrates:

Substrate $ K_m \, (\mu\text{M}) $ $ k_{cat} \, (\text{s}^{-1}) $ $ k{cat}/Km \, (\text{M}^{-1}\text{s}^{-1}) $
This compound 11 160 $ 1.45 \times 10^7 $
H-D-Val-Leu-Lys-pNA 300 25 $ 8.3 \times 10^4 $
Bz-Ile-Glu-Gly-Arg-pNA 50 30 $ 6.0 \times 10^5 $

Implications : The low $ Km $ and high $ k{cat}/K_m $ of this compound make it ideal for detecting low thrombin concentrations in complex biological samples .

Practical Considerations

  • Storage : this compound requires storage at -20°C in DMSO to prevent degradation, similar to Z-Leu-Arg-AMC . In contrast, pNA substrates are often stable at 4°C .
  • Cost and Availability : this compound is commercially available from multiple suppliers (e.g., Bachem, MCE), while Pefafluor PCa is niche and costlier .

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